molecular formula C7H8ClNO2 B13088938 (2-Chloro-4-methoxypyridin-3-yl)methanol

(2-Chloro-4-methoxypyridin-3-yl)methanol

Cat. No.: B13088938
M. Wt: 173.60 g/mol
InChI Key: ZRQHHQDSCCQYCM-UHFFFAOYSA-N
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Description

(2-Chloro-4-methoxypyridin-3-yl)methanol is a chemical compound with the molecular formula C7H8ClNO2 It is a derivative of pyridine, a basic heterocyclic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

(2-Chloro-4-methoxypyridin-3-yl)methanol can be synthesized through several methods. One common approach involves the reaction between 2-chloro-4-nitropyridine and sodium methoxide in the presence of dioxane . Another method starts from 4-methoxy-2(1H)-pyridone and 4-nitropyridine N-oxide .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

(2-Chloro-4-methoxypyridin-3-yl)methanol undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the methanol group to a carboxylic acid or aldehyde.

    Reduction: The compound can be reduced to remove the chlorine atom or to convert the methanol group to a methyl group.

    Substitution: The chlorine atom can be substituted with other functional groups such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions typically use reagents like sodium azide (NaN3) or thiourea.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield (2-Chloro-4-methoxypyridin-3-yl)carboxylic acid, while reduction can produce (2-Chloro-4-methoxypyridin-3-yl)methylamine.

Scientific Research Applications

(2-Chloro-4-methoxypyridin-3-yl)methanol has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of (2-Chloro-4-methoxypyridin-3-yl)methanol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Chloro-4-methoxypyridin-3-yl)methanol is unique due to its specific substitution pattern on the pyridine ring, which can influence its reactivity and interactions with other molecules. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C7H8ClNO2

Molecular Weight

173.60 g/mol

IUPAC Name

(2-chloro-4-methoxypyridin-3-yl)methanol

InChI

InChI=1S/C7H8ClNO2/c1-11-6-2-3-9-7(8)5(6)4-10/h2-3,10H,4H2,1H3

InChI Key

ZRQHHQDSCCQYCM-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=NC=C1)Cl)CO

Origin of Product

United States

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